molecular formula C7H8BrNO2 B13980022 2-[(2-Bromo-4-pyridinyl)oxy]ethanol

2-[(2-Bromo-4-pyridinyl)oxy]ethanol

Cat. No.: B13980022
M. Wt: 218.05 g/mol
InChI Key: RSUUDPNBDDBFOQ-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-pyridinyl)oxy]ethanol is a brominated pyridine derivative featuring an ethoxy linker between the pyridine ring and a hydroxyl group. Structurally, it consists of a pyridine core substituted with bromine at the 2-position and an ethanol moiety via an ether bond at the 4-position. This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H8BrNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2

InChI Key

RSUUDPNBDDBFOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCCO)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol

General Synthetic Strategy

The synthesis of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol typically involves the nucleophilic substitution reaction of a halogenated pyridine derivative with an ethylene glycol or ethanol derivative, introducing the hydroxyethyl ether side chain onto the pyridine ring. The key step is the formation of the ether bond between the 2-bromo-4-pyridinyl moiety and the hydroxyethyl group.

Literature-Based Synthetic Routes

Nucleophilic Substitution via Pyrimidine or Pyridine Chloride Intermediates

A prominent method involves the reaction of a monochloropyridine or pyrimidine intermediate with sodium ethylene glycolate or sodium hydride-deprotonated ethylene glycol in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This approach is documented in the synthesis of related pyridinyl ether compounds, where:

  • The monochloropyridine intermediate is prepared by selective chlorination of the pyridine ring.
  • Sodium hydride is used to deprotonate ethylene glycol, generating the nucleophilic alkoxide.
  • The alkoxide attacks the electrophilic chloropyridine, displacing chloride and forming the ether linkage.
  • Reaction temperatures range from room temperature to elevated temperatures (up to 90–100 °C) to drive the substitution to completion.
  • The product is typically isolated by crystallization or trituration, yielding white to beige powders with good to excellent yields.

This method is adaptable to 2-bromo-4-pyridinyl systems by careful selection of reaction conditions and stoichiometry.

Use of Potassium tert-Butylate and Ethylene Glycol

An alternative procedure involves reacting monochloropyridine intermediates with potassium tert-butylate and excess ethylene glycol in solvents such as dimethoxyethane. The mixture is heated for extended periods (24–70 hours) at 90–100 °C to afford the corresponding hydroxyethyl ethers. This method offers good control over substitution and is compatible with various pyridine derivatives.

Stepwise Synthesis Example

Step Reactants & Conditions Description Yield & Notes
1 Preparation of monochloropyridine intermediate by selective chlorination of 2-bromo-4-pyridine Chlorination under controlled conditions to introduce a leaving group at the 2-position High regioselectivity required
2 Reaction of monochloropyridine with sodium hydride-deprotonated ethylene glycol in THF at elevated temperature Nucleophilic substitution to form ether bond Good to excellent yields reported
3 Purification by crystallization or trituration in diethyl ether Isolation of pure 2-[(2-Bromo-4-pyridinyl)oxy]ethanol White to beige solid obtained

Alternative Synthetic Routes and Related Compounds

While direct literature on 2-[(2-Bromo-4-pyridinyl)oxy]ethanol is limited, related synthetic strategies for similar compounds provide insight:

  • The preparation of 2-bromo-4,5-dimethoxybenzoic acid involves bromination of dimethoxy-substituted aromatic rings under mild conditions with hydrogen peroxide and metal bromides, followed by oxidation steps. This highlights the importance of controlled bromination in aromatic systems, which can be extrapolated to pyridine derivatives.

  • The synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole demonstrates a multi-step approach involving hydrolysis, esterification, cyclization, and bromination starting from bromo-substituted ethanones. This indicates the feasibility of stepwise functionalization and ring closure strategies that could be adapted for pyridinyl ethers.

  • Mild and diastereoselective preparation of N-alkenyl-2-pyridones via intramolecular nucleophilic aromatic substitution (S_NAr) reactions suggests that pyridine rings bearing good leaving groups (such as halogens) can undergo substitution with nucleophiles such as alcohols or alkoxides under mild conditions.

Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Reaction Conditions
Nucleophilic substitution of monochloropyridine with sodium ethylene glycolate in DMSO or THF High regioselectivity; Good yields; Mild to moderate temperatures Requires preparation of monochloropyridine intermediate; Sensitive to moisture Good to excellent (typically >70%) Room temperature to 100 °C; 24–70 h
Reaction with potassium tert-butylate and ethylene glycol in dimethoxyethane Effective for difficult substitutions; Scalable Long reaction times; Elevated temperatures Good 90–100 °C; up to 70 h
Multi-step bromination and functional group transformations (from related compounds) Stepwise control over substitution and functionalization More complex; Multiple purification steps Variable depending on step Varies (0–100 °C)

Summary of Research Findings

  • The preparation of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol is most effectively achieved via nucleophilic substitution of halogenated pyridine intermediates with ethylene glycol derivatives under basic conditions.

  • The choice of base (sodium hydride, potassium tert-butylate) and solvent (DMSO, THF, dimethoxyethane) critically influences reaction efficiency and yield.

  • Reaction times and temperatures must be optimized to balance conversion and minimize side reactions.

  • Purification typically involves crystallization or trituration, yielding solids suitable for further application.

  • Related synthetic methodologies in the literature and patents provide valuable frameworks for bromination and etherification steps applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-pyridinyl)oxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Bromo-4-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(2-Bromo-4-pyridinyl)oxy]ethanol with structurally related compounds, emphasizing differences in molecular structure, physical properties, and reactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Boiling Point (°C) Melting Point (°C) Key Applications/Notes
2-[(2-Bromo-4-pyridinyl)oxy]ethanol N/A* C₇H₇BrNO₂ 232.05 (calc.) Pyridine ring (2-Br, 4-OCH₂CH₂OH) Est. 280–310 Est. 50–60 Hypothesized use in drug intermediates
2-(4-Bromophenoxy)ethanol 34743-88-9 C₈H₉BrO₂ 217.06 Benzene ring (4-Br, 1-OCH₂CH₂OH) 302.5 ± 17.0 53–55 Surfactants, polymer synthesis
2-(4-Bromophenyl)ethanol 4654-39-1 C₈H₉BrO 201.06 Benzene ring (4-Br) directly bonded to ethanol 106–108 (1 mmHg) Not reported Organic synthesis, flavorants
4-(2-Bromoethoxy)phenol 31406-95-8 C₈H₉BrO₂ 233.06 Phenol ring (4-OCH₂CH₂Br) Not reported Not reported Reactive intermediate for ethers
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol 2940955-31-5 C₁₆H₁₉ClN₂O₂ 306.79 Pyridine (2-Cl), benzyl-amino-ethanol branches Not reported Not reported Pharmaceutical research (complex bioactivity)

Key Observations:

This may enhance solubility in polar solvents or binding to biological targets. Substitution patterns (e.g., 2-Br vs. 4-Br in pyridine/benzene) influence steric hindrance and electronic effects. For example, 2-bromo substitution on pyridine may reduce reactivity compared to para-substituted benzene derivatives .

Functional Group Impact: Ether-linked ethanol (as in the target compound and 2-(4-Bromophenoxy)ethanol) increases hydrophilicity compared to direct phenyl-ethanol bonds (e.g., 2-(4-Bromophenyl)ethanol) . The phenolic -OH group in 4-(2-Bromoethoxy)phenol adds acidity, enabling deprotonation under basic conditions, a feature absent in the target compound.

Thermal Stability: The target compound’s estimated boiling point (280–310°C) aligns with 2-(4-Bromophenoxy)ethanol (302.5°C), suggesting similar thermal stability due to analogous ether linkages .

Applications: Pyridine derivatives (e.g., the target compound and ) are often explored in drug discovery due to their ability to mimic heterocyclic motifs in bioactive molecules. Benzene-based analogs like 2-(4-Bromophenoxy)ethanol are more commonly used in industrial applications (e.g., surfactants) .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s pyridine ring may require specialized catalysts (e.g., palladium for cross-coupling) compared to benzene analogs, which are often synthesized via simpler SN2 reactions .
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

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